![molecular formula C11H13N3O2 B6358218 Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate CAS No. 69218-47-9](/img/structure/B6358218.png)

Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

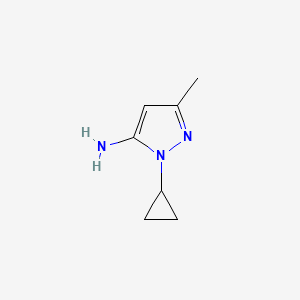

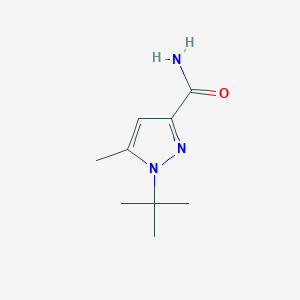

Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . This compound has been synthesized and characterized in various studies, and it exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

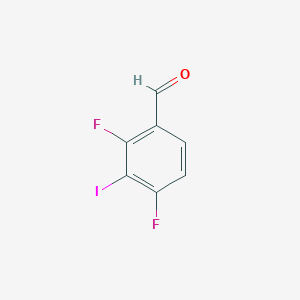

The synthesis of Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate involves a copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility . The synthesized compound is then characterized using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate is characterized by the presence of a triazole ring, which is a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The structure of the compound is confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate are primarily centered around its triazole ring. The triazole ring can be easily obtained by the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Compounds with a benzotriazole moiety, such as “O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate”, are used as coupling reagents for solid-phase peptide synthesis . They have been shown to effectively suppress racemization .

Substitute for BOP Reagent

“1H-Benzotriazol-1-yloxytri(1-pyrrolidinyl)phosphonium hexafluorophosphate” is used as a substitute for the (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent . This suggests that “Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate” could potentially serve a similar function.

In Situ Activation in Peptide Synthesis

Compounds like TBTU and HBTU, which contain a benzotriazole moiety, are popular in situ activation reagents used in solid phase and solution phase peptide synthesis . These reagents offer reactivity similar to symmetrical anhydrides and BOP .

Zukünftige Richtungen

The future directions for the research on Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate could involve further exploration of its biological activities and potential therapeutic applications. Given its versatile biological activities, this compound could be employed to construct drug conjugates for selective therapy . Moreover, further studies could also focus on optimizing its synthesis process and investigating its interaction with various biological targets.

Wirkmechanismus

Target of Action

Benzotriazole derivatives have been reported to interact with various biological targets, such as acetylcholinesterase (ache) and copper ions . These interactions suggest that Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate may have similar targets.

Mode of Action

Benzotriazole derivatives have been shown to inhibit ache by interacting with tryptophan residues located near the peripheral site and the catalytic cleft . They also stabilize copper ions, enhancing their catalytic effect in certain reactions .

Eigenschaften

IUPAC Name |

ethyl 3-(benzotriazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-8-14-10-6-4-3-5-9(10)12-13-14/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWANEVFCDQCURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876396 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate | |

CAS RN |

69218-47-9 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)